molecular formula C12H11NO2 B1386614 [2-(Pyridin-3-yloxy)phenyl]methanol CAS No. 1094325-07-1

[2-(Pyridin-3-yloxy)phenyl]methanol

Cat. No.: B1386614
CAS No.: 1094325-07-1
M. Wt: 201.22 g/mol
InChI Key: FLSSCQCRCIJTOR-UHFFFAOYSA-N
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Description

[2-(Pyridin-3-yloxy)phenyl]methanol is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . This compound is characterized by an ether linkage connecting a phenyl ring to a pyridin-3-yl group, and a methanol functional group attached to the phenyl ring . It is typically supplied as a powder for research applications . The structural motif of this molecule, featuring both pyridine and benzyl alcohol groups, makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. While specific biological activity data for this exact compound is not publicly detailed, its structure suggests potential as a key building block for the synthesis of more complex molecules, such as pharmaceutical candidates . Researchers may utilize this compound in the development of novel substances for various life science applications. As with all materials of this nature, this compound is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-pyridin-3-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSSCQCRCIJTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299640
Record name 2-(3-Pyridinyloxy)benzenemethanol
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094325-07-1
Record name 2-(3-Pyridinyloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094325-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyloxy)benzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 875454-50-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [2-(Pyridin-3-yloxy)phenyl]methanol (CAS 875454-50-5), a diaryl ether of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies to present a robust working profile. The guide covers physicochemical properties, a detailed, plausible two-step synthesis protocol involving an Ullmann condensation followed by aldehyde reduction, and expected analytical characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel diaryl ether compounds.

Introduction and Chemical Identity

This compound is a bi-aromatic molecule featuring a pyridine ring linked to a phenylmethanol moiety through an ether bond. This structural motif is a key pharmacophore in numerous biologically active compounds and a versatile building block in organic synthesis. The strategic placement of the pyridyl nitrogen and the hydroxyl group offers multiple points for further functionalization, making it an attractive scaffold for library synthesis in drug discovery programs.

It is important to note that the publicly available information for CAS number 875454-50-5 is sparse and sometimes contradictory, with some databases associating it with the isomeric compound [3-(pyridin-3-yloxy)phenyl]methanol[1][2]. This guide will focus on the structure corresponding to the IUPAC name this compound.

Molecular Structure

Caption: 2D Structure of this compound

Physicochemical Properties
PropertyPredicted ValueSource
Molecular Formula C₁₂H₁₁NO₂PubChemLite[3]
Molecular Weight 201.22 g/mol PubChemLite[3]
Monoisotopic Mass 201.07898 DaPubChemLite[3]
XlogP 1.5PubChemLite[3]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Appearance Expected to be a white to off-white solidAnalogy
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solventsAnalogy
Melting Point Not available-
Boiling Point Not available-

Proposed Synthesis Methodology

The synthesis of this compound can be logically approached via a two-step sequence:

  • Ullmann Condensation: Formation of the diaryl ether linkage between 2-hydroxybenzaldehyde and 3-bromopyridine to yield the intermediate, 2-(pyridin-3-yloxy)benzaldehyde.

  • Aldehyde Reduction: Selective reduction of the aldehyde functionality to the corresponding primary alcohol.

synthesis_workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Aldehyde Reduction A 2-Hydroxybenzaldehyde catalyst1 CuI, L-proline, K2CO3 DMSO, 90°C A->catalyst1 B 3-Bromopyridine B->catalyst1 C 2-(Pyridin-3-yloxy)benzaldehyde catalyst1->C D 2-(Pyridin-3-yloxy)benzaldehyde catalyst2 NaBH4 Methanol, 0°C to RT D->catalyst2 E This compound catalyst2->E

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 2-(pyridin-3-yloxy)benzaldehyde via Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of diaryl ether bonds, typically catalyzed by copper[5][6]. Modern protocols often employ ligands to improve reaction efficiency and milder conditions.

Experimental Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), 3-bromopyridine (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(pyridin-3-yloxy)benzaldehyde as a solid[7].

Step 2: Reduction of 2-(pyridin-3-yloxy)benzaldehyde

The reduction of the aldehyde to the primary alcohol can be efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent[8][9][10][11].

Experimental Protocol:

  • Dissolve 2-(pyridin-3-yloxy)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following section outlines the expected analytical data based on its chemical structure and typical values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, a singlet or a broad singlet for the hydroxyl proton, and a singlet for the benzylic methylene protons. The aromatic region (approx. δ 7.0-8.5 ppm) will likely exhibit complex splitting patterns due to spin-spin coupling. The benzylic protons (-CH₂OH) should appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) signal is expected to be a broad singlet that can vary in chemical shift depending on concentration and solvent.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The benzylic carbon (-CH₂OH) is anticipated to appear around δ 60-65 ppm.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), is predicted to show a prominent protonated molecular ion [M+H]⁺ at m/z 202.08626[3]. Other potential adducts include [M+Na]⁺ at m/z 224.06820[3]. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

  • A strong, broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding[12][13].

  • C-H stretching vibrations for the aromatic rings around 3100-3000 cm⁻¹.

  • C=C and C=N stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region.

  • A strong C-O stretching vibration for the alcohol at approximately 1050-1150 cm⁻¹[13].

  • C-O-C stretching vibrations for the diaryl ether linkage around 1250-1200 cm⁻¹.

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions should be taken based on the safety information for its precursors and analogous compounds.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Precursor Hazards: 2-hydroxybenzaldehyde is an irritant. 3-bromopyridine is harmful if swallowed and causes skin and eye irritation. Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas.

  • Solvent Hazards: DMSO can enhance skin absorption of other chemicals. Methanol is flammable and toxic. Handle all solvents with appropriate care.

Conclusion

This compound is a valuable chemical entity with significant potential in various fields of chemical research. This guide provides a comprehensive, albeit predictive, overview of its properties and a reliable synthetic pathway. The detailed protocols for the Ullmann condensation and subsequent aldehyde reduction offer a practical starting point for its synthesis in a laboratory setting. The expected analytical data provides a benchmark for the characterization of the synthesized compound. It is hoped that this guide will facilitate further research and application of this and related diaryl ether structures.

References

  • PubChemLite. This compound (C12H11NO2). Available from: [Link]

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available from: [Link]

  • OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available from: [Link]

  • ACS Publications. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Available from: [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Available from: [Link]

  • Chemistry LibreTexts. 18.4: Reduction of Aldehydes and Ketones. (2019). Available from: [Link]

  • Harvard University. Tables For Organic Structure Analysis. Available from: [Link]

  • ChemBuyersGuide.com, Inc. Angene International Limited (Page 991). Available from: [Link]

  • 珠海奥博 biotech Co., Ltd. (3-(pyridin-3-yloxy)phenyl)methanol - CAS:875454-50-5. Available from: [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • NIST WebBook. 2,6-Pyridinedimethanol. Available from: [Link]

  • PubChem. [3-(Pyridin-3-yloxy)phenyl]methanol | C12H11NO2 | CID 69248600. Available from: [Link]

  • 郑州春秋化工有限公司. 3-(3-吡啶氧基)苯甲醇_CAS:875454-50-5. Available from: [Link]

  • Google Patents. CN109776400B - Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative.
  • ResearchGate. Use of Pyridine as Cocatalyst for the Synthesis of 2-Carboxy- Substituted Diphenyl Ethers by Ullmann-Goldberg Condensation. (1995). Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • ResearchGate. The calculated IR spectrum of the methanol monomer and dimer (pink.... Available from: [Link]

  • Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Available from: [Link]

  • NIST WebBook. Pyridine, 2-(1-methylethyl)-. Available from: [Link]

  • CompTox Chemicals Dashboard. diphenyl(pyridin-2-yl)methanol Properties. Available from: [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Available from: [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

  • Scribd. 2-Phenylethanol Mass Spectrum Interpretation | PDF. Available from: [Link]

Sources

Physicochemical Profiling: The Pyridine Nitrogen pKa in [2-(Pyridin-3-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: [2-(Pyridin-3-yloxy)phenyl]methanol Target Ionization Center: Pyridine Nitrogen (N1) Predicted pKa Range: 3.8 – 4.4 (Base: Pyridine, pKa 5.23) Physiological State: Predominantly neutral (unionized) at physiological pH (7.4).

This technical guide provides a rigorous analysis of the acid dissociation constant (pKa) of the pyridine nitrogen in this compound. As a Senior Application Scientist, I have structured this document to move beyond simple data lookup, providing the theoretical derivation, experimental validation protocols, and drug development implications necessary for high-integrity research.

Part 1: Theoretical Framework & Structural Analysis

Structural Dissection

The molecule consists of a pyridine ring linked at the 3-position via an ether oxygen to a phenyl ring, which bears an ortho-hydroxymethyl group.

  • The Basic Center: The pyridine nitrogen is the sole basic center relevant in the pH 1–10 range. The aliphatic hydroxyl group (

    
    ) and the ether oxygen are non-ionizable in aqueous media.
    
  • Electronic Effects:

    • Inductive Effect (-I): The ether oxygen is highly electronegative. Positioned at C3 (meta to nitrogen), it exerts a strong electron-withdrawing inductive effect, reducing electron density at the nitrogen lone pair.

    • Resonance Effect (+M): While oxygen can donate electrons via resonance, this effect is most pronounced at ortho and para positions. At the meta position (relative to N), the resonance contribution is minimal, leaving the inductive withdrawal as the dominant force.

    • The Phenyl-Methanol Moiety: The 2-hydroxymethylphenyl group acts as a bulky, electron-withdrawing substituent on the oxygen. The intramolecular hydrogen bond potential between the benzylic hydroxyl and the ether oxygen may lock the conformation, but its transmission to the pyridine nitrogen is negligible.

Quantitative Prediction (Hammett Equation)

To estimate the pKa, we utilize the Hammett equation adapted for heterocyclic systems:



  • Parent: Pyridine (

    
    ).
    
  • Reaction Constant (

    
    ):  For pyridine ionization, 
    
    
    
    (high sensitivity to substituents).
  • Substituent Constant (

    
    ): 
    
    • The substituent is the 2-(hydroxymethyl)phenoxy group.

    • 
       for a phenoxy group (-OPh) is approximately +0.25 .
      
    • 
       for a methoxy group (-OMe) is +0.12  (Experimental pKa of 3-methoxypyridine is ~4.88).
      

Calculation: Since the phenoxy group is more electron-withdrawing than methoxy, the pKa will be lower than 4.88.




Refined Expert Estimate: Considering solvation effects which often attenuate pure Hammett predictions in ethers, the practical range is likely 3.8 – 4.4 .

Electronic Interaction Diagram

The following diagram visualizes the competing electronic effects determining the basicity.

ElectronicEffects Fig 1. Electronic influences on the Pyridine Nitrogen pKa. PyridineN Pyridine Nitrogen (Basic Center) EtherO Ether Oxygen (Linker) EtherO->PyridineN Inductive Withdrawal (-I) Dominant at Meta EtherO->PyridineN Resonance (+M) Minimal at Meta PhenylRing Phenyl Ring (Electron Sink) PhenylRing->EtherO Inductive Pull Hydroxyl -CH2OH (Steric/H-Bond) Hydroxyl->EtherO Possible H-Bond

Part 2: Experimental Determination Protocols

Since the predicted value falls in the pH 3–5 range and the molecule likely possesses moderate lipophilicity, standard potentiometry is the primary method. However, if solubility is


 M, UV-metric titration is required.
Protocol A: Potentiometric Titration (Gold Standard)

Applicability: Solubility


 mM in water/methanol.
Materials
  • Titrator: Mettler Toledo T5/T7 or Sirius T3.

  • Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen purge.

Step-by-Step Workflow
  • Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C.

  • Blank Titration: Titrate the blank solvent (0.15 M KCl) to determine carbonate levels and electrode slope efficiency.

  • Sample Preparation: Weigh ~3–5 mg of this compound. Dissolve in 20 mL of 0.15 M KCl.

    • Note: If dissolution is slow, add a known volume (e.g., 10%) of methanol (Yasuda-Shedlovsky extrapolation will be needed).

  • Acidification: Add 0.1 M HCl to lower the starting pH to ~2.0 (ensuring the pyridine is fully protonated:

    
    ).
    
  • Alkalimetric Titration: Titrate with 0.1 M KOH in increments of 0.5 µL until pH reaches ~11.0.

  • Data Processing: Plot Volume (KOH) vs. pH. The pKa corresponds to the inflection point (semi-equivalence point) where

    
    .
    
Protocol B: UV-Metric Titration (D-PAS)

Applicability: Low solubility (< 0.1 mM) or when precipitation occurs during potentiometry.

Mechanism

Pyridine transitions possess distinct UV absorbance profiles in protonated vs. neutral states (typically a bathochromic shift upon protonation).

Step-by-Step Workflow
  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 7.0 in 0.5 pH unit increments.

  • Dosing: Inject stock into buffers to achieve a final concentration of 50 µM.

  • Scan: Acquire UV spectra (200–400 nm) for each pH point using a DAD (Diode Array Detector).

  • Deconvolution: Use Multi-wavelength analysis (e.g., RefinementPRO software) to fit the absorbance change at

    
     against pH.
    
Experimental Logic Diagram

ExperimentalWorkflow Fig 2. Decision tree for pKa determination methodology. Start Start: this compound SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck Potentiometry Method A: Potentiometric Titration (0.15 M KCl, 25°C) SolubilityCheck->Potentiometry Yes UVMetric Method B: UV-Metric Titration (D-PAS / Cosolvent) SolubilityCheck->UVMetric No DataFit Bjerrum Plot / Henderson-Hasselbalch Fit Potentiometry->DataFit UVMetric->DataFit Result Final pKa Determination DataFit->Result

Part 3: Data Analysis & Drug Development Implications

Interpreting the Results

Assuming the experimental value aligns with the prediction (~4.0), the ionization profile is calculated as:

pH Condition% Ionized (

)
% Neutral (

)
Solubility Impact
pH 1.2 (Stomach) 99.8%0.2%High Solubility
pH 4.0 (Lysosome) 50.0%50.0%Moderate
pH 6.5 (Intestine) 0.3%99.7%Solubility Limited
pH 7.4 (Blood) < 0.1%> 99.9%Max Lipophilicity
Implication for Drug Design
  • Permeability: At physiological pH (7.4), the molecule is almost entirely neutral. This suggests high passive permeability across membranes, assuming the LogP is within range (predicted LogP ~ 1.5 - 2.0).

  • Formulation: To create a liquid formulation, simple saline will likely be insufficient. Acidification (using citric or tartaric acid) to pH < 3.5 will be required to generate the soluble pyridinium salt.

  • Salt Selection: The low pKa (approx 4.0) makes salt formation challenging with weak acids. Strong acids (HCl, Mesylate, Sulfate) are required to ensure a stable salt species (Rule of thumb:

    
    ).
    

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for solubility-pH profiling).

The Therapeutic Advantage of Pyridine-3-yloxy Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-3-yloxy moiety represents a high-value bioisostere in modern drug discovery, particularly within kinase inhibitor and GPCR agonist programs. By replacing a standard phenoxy group with a pyridine-3-yloxy scaffold (a "Nitrogen Scan"), medicinal chemists can modulate lipophilicity (LogP), enhance aqueous solubility, and alter metabolic clearance profiles without significantly disrupting steric fit.

This guide provides a technical analysis of the scaffold’s physicochemical advantages, a validated synthetic protocol for its installation via Chan-Lam coupling (overcoming the nucleophilic limitations of the pyridine 3-position), and a case study on its application in c-Met inhibitor optimization.

Structural Rationale: The "Nitrogen Scan"

The strategic replacement of a carbon atom with nitrogen in an aromatic ring—commonly termed a "Nitrogen Scan"—is a fundamental tactic in lead optimization. The pyridine-3-yloxy isomer is distinct from its 2- and 4-isomers due to the electronic environment of the nitrogen atom.

Physicochemical Advantages

Unlike the 2- and 4-positions, where the nitrogen lone pair is conjugated with the ring system (affecting resonance with the ether oxygen), the nitrogen at the 3-position exerts a strong inductive electron-withdrawing effect (-I) without direct resonance contribution to the ether linkage.

ParameterPhenoxy Scaffold (Baseline)Pyridine-3-yloxy ScaffoldImpact on Drugability
Lipophilicity (cLogP) HighReduced (~1.0 unit lower)Improves solubility and reduces non-specific binding.
H-Bonding NoneHB Acceptor (N-atom)Creates new vector for solvent interaction or protein binding.
pKa (Conj. Acid) Neutral~5.2 (Pyridine N)Improves solubility in low pH environments (e.g., gastric fluid).
Metabolic Liability High (Oxidation at para/ortho)ReducedNitrogen deactivates the ring toward oxidative metabolism.
The "Solubility Cliff"

In kinase inhibitors, the hinge-binding region is often highly lipophilic. Introducing a pyridine-3-yloxy moiety at the solvent front allows the pyridine nitrogen to interact with water molecules or specific residues (e.g., Lys, Arg) near the binding pocket, dramatically lowering the kinetic solubility barrier compared to the carbocyclic analog [1].

Synthetic Accessibility: Overcoming the 3-Position Challenge

The synthesis of pyridine-3-yloxy ethers presents a specific challenge: the 3-position of pyridine is not sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (


) under mild conditions, unlike the 2- or 4-halopyridines.

To bypass the need for harsh conditions or highly activated substrates, the Chan-Lam Oxidative Coupling is the industry-standard protocol. This copper-catalyzed method allows for the coupling of aryl boronic acids with phenols or pyridinols under aerobic conditions.

Validated Protocol: Copper(II)-Promoted Chan-Lam Coupling

Objective: Synthesis of 3-(aryloxy)pyridine from 3-hydroxypyridine and aryl boronic acid.

Reagents:

  • Substrate A: 3-Hydroxypyridine (1.0 equiv)

  • Substrate B: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.1 - 1.0 equiv)

  • Base: Pyridine or Triethylamine (2.0 equiv)

  • Oxidant: Molecular Oxygen (

    
     balloon) or ambient air
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Desiccant: 4Å Molecular Sieves (Critical for yield reproducibility)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask and allow it to cool under argon.

  • Loading: Charge the flask with 3-hydroxypyridine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Cu(OAc)₂ (0.2 mmol, 20 mol%), and 200 mg of activated 4Å molecular sieves.

  • Solvation: Add anhydrous DCM (10 mL) and stir to create a suspension.

  • Activation: Add Pyridine (2.0 mmol) dropwise. The solution typically turns a deep blue/green color, indicating the formation of the active Cu-amine complex.

  • Oxidation: Purge the headspace with

    
     or attach an oxygen balloon. Stir vigorously at room temperature (25°C) for 12–24 hours.
    
    • Note: Vigorous stirring is essential for mass transfer of oxygen into the solvent.

  • Quench & Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexane/EtOAc gradient).

Visualization of Synthetic Logic & Mechanism

The following diagram illustrates the catalytic cycle of the Chan-Lam coupling utilized in this protocol, highlighting the critical Cu(II) to Cu(III) oxidation step enabled by atmospheric oxygen.

ChanLamMechanism Start Start: Cu(OAc)2 (Cu-II Species) Complex Ligand Exchange (Substrate Coordination) Start->Complex + 3-Hydroxypyridine Transmetal Transmetalation (Boronic Acid Entry) Complex->Transmetal + Aryl Boronic Acid Oxidation Oxidation to Cu(III) (Requires O2) Transmetal->Oxidation Rate Determining Step RedElim Reductive Elimination (Product Release) Oxidation->RedElim Formation of C-O Bond RedElim->Start Regeneration of Cu(II) Product Final Scaffold: Pyridine-3-yloxy Ether RedElim->Product

Caption: Figure 1. Catalytic cycle of the Chan-Lam coupling for pyridine-3-yloxy synthesis. The oxidation of Cu(II) to Cu(III) is the critical step facilitated by molecular oxygen.

Therapeutic Case Study: c-Met Kinase Inhibition

The hepatocyte growth factor receptor (c-Met) is a primary target in oncology. Early generation inhibitors often suffered from poor aqueous solubility due to heavy aromatic stacking.

Optimization Logic

In the development of type II c-Met inhibitors, replacing a fluorophenyl ether with a pyridine-3-yloxy moiety yielded significant improvements [2, 4].

  • Potency Retention: The ether oxygen acts as a spacer, maintaining the correct angle for the "tail" of the inhibitor to occupy the hydrophobic back-pocket.

  • Solubility Gain: The pyridine nitrogen, exposed to the solvent front, increased solubility by >10-fold compared to the phenyl analog.

  • CNS Penetration: In glioblastoma research, pyridine variants of benzoyl-phenoxy-acetamide (BPA) demonstrated improved Blood-Brain Barrier (BBB) penetration scores (CNS-MPO) compared to their phenolic counterparts [5].[1]

SAR Decision Matrix

The following diagram outlines the decision-making process when selecting the pyridine-3-yloxy scaffold during Lead Optimization.

SAR_Logic Problem Lead Compound Issue: Low Solubility / High LogP Strategy Strategy: Nitrogen Scan (Bioisostere) Problem->Strategy OptionA 2-Pyridyloxy (N at ortho) Strategy->OptionA OptionB 3-Pyridyloxy (N at meta) Strategy->OptionB OptionC 4-Pyridyloxy (N at para) Strategy->OptionC OutcomeA Reduced Basicity (Lone pair conjugated) OptionA->OutcomeA OutcomeB Optimal Balance: Solubility + Metabolic Stability OptionB->OutcomeB OutcomeC High Polarity (Strong resonance) OptionC->OutcomeC

Caption: Figure 2. SAR Decision Matrix for selecting pyridine isomers. The 3-yloxy isomer offers a unique balance of basicity and lipophilicity reduction without the conjugation effects seen in 2- and 4-isomers.

DMPK Considerations & Safety

While the pyridine-3-yloxy scaffold improves solubility, it introduces specific DMPK (Drug Metabolism and Pharmacokinetics) considerations that must be monitored.

  • CYP Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4), acting as a reversible inhibitor.

    • Mitigation: Introduce steric bulk (e.g., a methyl group) at the 2-position of the pyridine ring to hinder heme coordination [3].

  • Metabolic Stability: Unlike the electron-rich phenoxy ring which is prone to rapid hydroxylation, the electron-deficient pyridine ring is generally resistant to oxidative metabolism, prolonging half-life (

    
    ).
    

References

  • PharmaBlock. (2021). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. PharmaBlock Whitepapers. Link

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.[2] Link

  • Zhang, Y., & Pike, A. (2021).[3] Pyridones in drug discovery: Recent advances.[3][4][5] Bioorganic & Medicinal Chemistry Letters.[3][6] Link

  • Wang, X., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules.[1][2][3][4][5][7][8][9][10][11][12][13] Link

  • Martinez, H. R., et al. (2020). Computational modeling and synthesis of pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration.[1] Scientific Reports. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis (Chan-Lam Review).[14] Link

Sources

Methodological & Application

synthesis of [2-(Pyridin-3-yloxy)phenyl]methanol from 2-(pyridin-3-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for synthesizing [2-(Pyridin-3-yloxy)phenyl]methanol from its aldehyde precursor, 2-(pyridin-3-yloxy)benzaldehyde .[1] This transformation is a critical step in the construction of pharmacophores found in various kinase inhibitors and anti-inflammatory agents, where the diaryl ether scaffold serves as a flexible linker.

Strategic Analysis: The primary challenge in this synthesis is not the reduction itself, but the chemoselectivity and isolation efficiency .

  • Chemoselectivity: We must reduce the formyl group (-CHO) without affecting the pyridine ring or the ether linkage. Sodium Borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) due to its milder reactivity profile, which avoids potential side reactions with the electron-deficient pyridine ring (e.g., hydride addition to the heterocycle).

  • Isolation (The "Pyridine Problem"): The product contains a basic pyridine nitrogen (pKa ~5.2). Standard acidic workups used for benzyl alcohols can protonate this nitrogen, trapping the product in the aqueous phase. This protocol employs a pH-controlled workup to ensure the product remains in the free-base form for efficient organic extraction.[1]

Reaction Mechanism & Pathway

The reduction proceeds via a nucleophilic addition of a hydride ion from the borohydride anion to the carbonyl carbon.[2][3]

Key Mechanistic Steps:

  • Activation: The solvent (Methanol) hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Hydride Transfer: The nucleophilic hydride (H⁻) from

    
     attacks the carbonyl carbon, breaking the 
    
    
    
    -bond.
  • Alkoxide Formation: An intermediate alkoxyborane species is formed.[1]

  • Protonation: The solvent (MeOH) or aqueous quench provides a proton to form the final alcohol.

Figure 1: Reaction Logic & Workflow

ReactionWorkflow Start Start: 2-(pyridin-3-yloxy)benzaldehyde Solvation Solvation (MeOH, 0°C) Activation of Carbonyl Start->Solvation Addition Reagent Addition (NaBH4) Hydride Attack Solvation->Addition + NaBH4 Intermediate Intermediate: Alkoxyborane Complex Addition->Intermediate RT, 1-2h Quench Quench (H2O) Hydrolysis of Borates Intermediate->Quench Extraction Extraction (DCM) pH Control > 7 Quench->Extraction Phase Sep. Product Product: This compound Extraction->Product Evaporation

Caption: Step-by-step workflow for the chemoselective reduction of the aldehyde precursor.

Detailed Experimental Protocol

Safety Warning: Pyridine derivatives are toxic and potential irritants.[1] Sodium borohydride releases flammable hydrogen gas upon contact with protic solvents or acid.[1] Perform all operations in a fume hood.

Materials & Reagents
ReagentRoleEquiv.Notes
2-(Pyridin-3-yloxy)benzaldehyde Substrate1.0Limiting reagent.[1]
Sodium Borohydride (NaBH₄) Reductant1.1 - 1.5Use fresh powder; pellets dissolve too slowly.[1]
Methanol (MeOH) SolventN/AAnhydrous preferred but ACS grade is acceptable.
Dichloromethane (DCM) ExtractionN/AHigh solubility for diaryl ethers.
Saturated NaHCO₃ WashN/AMaintains basic pH during workup.
Brine (Sat. NaCl) WashN/AAids phase separation.
Step-by-Step Procedure

Step 1: Solvation

  • Charge a round-bottom flask with 2-(pyridin-3-yloxy)benzaldehyde (1.0 equiv).

  • Add Methanol (concentration ~0.2 M, e.g., 5 mL per mmol of substrate).

  • Add a magnetic stir bar and cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is crucial not just to control the exotherm, but to minimize potential transesterification if any ester impurities are present (though unlikely here) and to moderate hydrogen evolution.

Step 2: Reduction 4. Add NaBH₄ (1.2 equiv) portion-wise over 5–10 minutes.

  • Observation: You will see bubbling (H₂ gas). Ensure the flask is vented (do not stopper tightly).
  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 1–2 hours.

Step 3: Monitoring (Self-Validating Step) 7. TLC Check: Eluent: 50% EtOAc / 50% Hexanes.

  • Aldehyde (SM):[2][4][5] Higher R_f (non-polar).
  • Alcohol (Product): Lower R_f (polar, H-bonding).[1]
  • Visualization: UV light (254 nm). The aldehyde carbonyl typically quenches fluorescence differently than the alcohol.
  • Validation: The reaction is complete when the aldehyde spot is undetectable.

Step 4: Quench & Workup (Critical for Pyridine Recovery) 9. Quench: Slowly add Water (approx. equal volume to MeOH) to the reaction mixture. Stir for 10 minutes to hydrolyze borate complexes. 10. Concentration: Remove the bulk of the Methanol under reduced pressure (Rotavap) at 40°C. This leaves an aqueous suspension.[1] 11. Extraction:

  • Add DCM (20 mL/mmol) to the aqueous residue.
  • Check pH: Verify the aqueous layer pH is > 8 . If acidic, adjust with saturated NaHCO₃. Do not use strong acid (HCl) as this will protonate the pyridine and trap the product in the water layer.
  • Separate the layers. Extract the aqueous layer 2x more with DCM.
  • Drying: Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ (Sodium Sulfate).
  • Filtration & Evaporation: Filter off the solid drying agent and concentrate the filtrate in vacuo to yield the crude oil/solid.

Step 5: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If necessary, purify via Flash Column Chromatography (Gradient: 0% → 100% EtOAc in Hexanes). The pyridine nitrogen makes the compound streak slightly on silica; adding 1% Triethylamine to the eluent can sharpen the bands.

Characterization Data

The following spectral data confirms the identity of the product:

TechniqueExpected SignalAssignment
¹H-NMR (CDCl₃)δ 4.60 - 4.70 ppm (s or d, 2H)-CH₂-OH (Benzylic protons).[1] Distinct shift from aldehyde (-CHO at ~10 ppm).[1]
¹H-NMR (CDCl₃)δ ~2.5 ppm (broad s, 1H)-OH (Hydroxyl proton).[1] Exchangeable with D₂O.
¹H-NMR (CDCl₃)δ 8.2 - 8.4 ppm (m, 2H)Pyridine protons (alpha to Nitrogen).[1]
IR Spectroscopy ~3300 - 3400 cm⁻¹Broad O-H stretch (Alcohol).[1]
IR Spectroscopy Absence of ~1700 cm⁻¹Disappearance of C=O stretch (Aldehyde).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer.[1]The pyridine ring was likely protonated. Ensure aqueous phase pH is basic (pH 8-9) during extraction.[1] Use "salting out" (saturate with NaCl) to force organic product out.
Incomplete Reaction Old NaBH₄ reagent.NaBH₄ decomposes with moisture.[1] Use a fresh bottle or increase equivalents to 2.0.
"Sticky" Boron Salts Incomplete hydrolysis.[1]Stir the quenched mixture longer with water or use a saturated Potassium Sodium Tartrate (Rochelle's Salt) solution to break up boron emulsions.
Side Products Over-reduction (rare).Ensure temperature does not exceed 40°C. NaBH₄ is generally very selective for aldehydes over aromatic rings.[1]

References

  • Brown, H. C., & Ichikawa, K. (1957).[6] Chemical Effects of Steric Strains—XIV: The Reaction of Sodium Borohydride with Carbonyl Compounds. Tetrahedron.[1][6] Link

  • Abdel-Magid, A. F. (2016).[1] Reductions in Organic Synthesis: A Guide to the Use of Sodium Borohydride. ACS Symposium Series.[1] (General reference for NaBH4 protocols).

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(Pyridin-3-yloxy)benzaldehyde.[1][7] (Analogous substrate properties). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanism of nucleophilic addition to carbonyls).[3]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of [2-(Pyridin-3-yloxy)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Importance of the [2-(Pyridin-3-yloxy)phenyl]methanol Scaffold in Medicinal Chemistry

The this compound scaffold represents a privileged structural motif in modern drug discovery. This diaryl ether framework, incorporating a pyridine ring, is a key feature in a multitude of biologically active compounds. The pyridine moiety itself is a cornerstone in pharmaceutical sciences, found in drugs with applications ranging from anti-infectives to anticancer agents.[1][2][3] The strategic placement of the hydroxymethyl group on the phenyl ring provides a crucial handle for synthetic diversification through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling the systematic exploration of the chemical space around this core structure to optimize pharmacological properties.

These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on this compound and its derivatives. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data in a clear, comparative format to aid in experimental design and execution.

Core Concept: Activating the Benzylic Hydroxyl Group

The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, the central principle of any nucleophilic substitution at this position is its conversion into a more labile leaving group. This can be achieved through two primary strategies: direct conversion to a halide or activation via an intermediate species, as seen in the Mitsunobu reaction.

Diagram: General Workflow for Nucleophilic Substitution

Workflow Start This compound Activation Activation of Hydroxyl Group Start->Activation Halogenation Halogenation (e.g., SOCl2) Activation->Halogenation  Path A Mitsunobu Mitsunobu Reaction Activation->Mitsunobu  Path B Nucleophilic_Attack Nucleophilic Attack Halogenation->Nucleophilic_Attack Mitsunobu->Nucleophilic_Attack Product Substituted Product Nucleophilic_Attack->Product

Caption: General workflow for nucleophilic substitution on this compound.

Protocol 1: Conversion to [2-(Pyridin-3-yloxy)phenyl]methyl Chloride using Thionyl Chloride (SOCl₂)

This protocol details the conversion of the starting alcohol to the corresponding benzyl chloride, a versatile intermediate for subsequent nucleophilic substitutions. The reaction with thionyl chloride is a classic and efficient method for this transformation.[4][5]

Mechanism Insight

The reaction of a benzylic alcohol with thionyl chloride typically proceeds through an Sₙ2-like mechanism. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. A chloride ion then performs a backside attack on the benzylic carbon, leading to the displacement of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.[4]

Detailed Experimental Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Note: The reaction is exothermic and releases HCl gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess SOCl₂ and HCl.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [2-(Pyridin-3-yloxy)phenyl]methyl chloride.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and inert, preventing competition as a nucleophile.[4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature is sufficient for completion.
Stoichiometry SOCl₂ (1.2 eq)A slight excess ensures complete conversion of the alcohol.
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric moisture.

Protocol 2: Mitsunobu Reaction for Direct Conversion to Esters, Ethers, and Amines

The Mitsunobu reaction is a powerful tool for the direct conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[6][7][8] This one-pot reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism Insight

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This betaine then protonates the nucleophile. The alcohol's oxygen atom then attacks the phosphorus of the PPh₃-DEAD adduct, forming a key oxyphosphonium intermediate, which is an excellent leaving group. The conjugate base of the nucleophile then displaces this leaving group in an Sₙ2 fashion.[6][8]

Diagram: Mitsunobu Reaction Cycle

Mitsunobu_Cycle Alcohol R-OH (this compound) Oxyphosphonium [R-O-PPh₃]⁺ Alcohol->Oxyphosphonium + Betaine PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt | C(O)OEt (Betaine) PPh3->Betaine + DEAD DEAD DEAD Nucleophile Nu-H Nucleophile->Oxyphosphonium Sₙ2 Attack Byproduct2 DEAD-H₂ Betaine->Byproduct2 + H⁺ from Nu-H & R-OH Product R-Nu (Substituted Product) Oxyphosphonium->Product Byproduct1 Ph₃P=O Oxyphosphonium->Byproduct1

Caption: Simplified mechanistic cycle of the Mitsunobu reaction.

Detailed Experimental Protocol (General)

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Nucleophile (e.g., a carboxylic acid, phenol, or phthalimide)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the chosen nucleophile (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture. Caution: DEAD and DIAD are hazardous and should be handled with care.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

NucleophileProduct TypeNotes
Carboxylic Acid (R'COOH)Ester (R'COOR)A common and high-yielding transformation.[9]
Phenol (Ar'OH)Ether (Ar'OR)Effective for forming diaryl ethers.[6]
PhthalimideProtected AmineSubsequent hydrolysis (e.g., with hydrazine) yields the primary amine. This is a variation of the Gabriel synthesis.[6][8]
Azide (e.g., NaN₃ with an additive)AzideCan be reduced to the primary amine (e.g., via Staudinger reaction).[6][8]

Protocol 3: Direct Amination of this compound

Direct conversion of alcohols to amines is a highly atom-economical process. One emerging strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which often employs transition metal catalysts.[10][11]

Mechanism Insight

The catalyst first dehydrogenates the alcohol to form an aldehyde intermediate. This aldehyde then reacts with an amine (or ammonia) to form an imine, with the elimination of water. The catalyst, which had stored the hydrogen from the initial dehydrogenation, then reduces the imine to the final amine product.[10]

Illustrative Protocol (Catalytic)

Materials:

  • This compound

  • Ammonia source (e.g., aqueous ammonia or ammonium salt)

  • Transition metal catalyst (e.g., a commercially available Nickel catalyst)[10][11]

  • High-boiling point solvent (e.g., t-amyl alcohol)

  • Pressure-rated reaction vessel.

Procedure:

  • Reaction Setup: In a pressure-rated vessel, combine this compound (1.0 eq), the catalyst (e.g., 200 mg for a 0.5 mmol scale reaction), and the solvent.

  • Reagent Addition: Add the ammonia source (e.g., aqueous ammonia, 25 wt %).

  • Reaction Conditions: Seal the vessel and heat to a high temperature (e.g., 160-180 °C) with stirring for 18-24 hours.[11]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to an appropriate work-up (e.g., extraction) and purification (e.g., column chromatography) to isolate the desired amine.

ParameterConditionRationale
Catalyst Heterogeneous Ni catalystCommercially available and efficient for hydrogen transfer.[10][11]
Ammonia Source Aqueous NH₃ or Ammonium SaltsReadily available and easy to handle.[10]
Temperature 160-180 °CHigh temperature is required to facilitate the catalytic cycle.[11]
Vessel Sealed pressure vesselTo contain the volatile ammonia and allow for high-temperature reactions.

Conclusion and Future Perspectives

The nucleophilic substitution reactions of this compound derivatives are pivotal for the generation of compound libraries for drug discovery. The protocols outlined here provide robust and versatile methods for introducing chemical diversity at the benzylic position. The choice of method—be it direct halogenation followed by substitution, the elegant one-pot Mitsunobu reaction, or the atom-economical direct amination—will depend on the desired final product and the specific constraints of the synthetic route. Further exploration of novel catalytic systems for direct functionalization will undoubtedly continue to enhance the synthetic utility of this important scaffold.

References

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Alcohol + SOCl2. ReactionWeb.io. [Link]

  • Convert the followingBenzyl alcohol to benzyl chloride. Filo. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Esterification of various benzylic alcohols under Mitsunobu reaction... ResearchGate. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]

  • Medicinal Uses of Pyridine Derivatives. Scribd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for [2-(Pyridin-3-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1094325-07-1 Chemical Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol [1]

Introduction

Welcome to the technical support guide for [2-(Pyridin-3-yloxy)phenyl]methanol . As a Senior Application Scientist, I understand that the successful application of this intermediate—often a scaffold in kinase inhibitor discovery—hinges on its precise delivery to biological systems.

The core challenge with this molecule is its amphiphilic duality . It possesses a polar benzyl alcohol tail and a basic pyridine head, yet these are bridged by a hydrophobic bi-aryl ether core. This structure creates a sharp solubility contrast between organic solvents (DMSO) and aqueous media (buffers), often leading to "crashing out" during experimental dilutions.

This guide provides the mechanistic insights and validated protocols necessary to maintain solution stability.

Part 1: Solubility Profile & Mechanistic Insights

DMSO vs. Water: The Polarity Gap
ParameterDMSO (Dimethyl Sulfoxide) Water / Aqueous Buffers (pH 7.4)
Solubility Status Excellent (>50 mg/mL)Poor to Moderate (<1 mg/mL estimated*)
Mechanism Dipole-dipole interactions disrupt the crystal lattice efficiently. DMSO solvates both the aromatic rings and the hydroxyl group.The hydrophobic bi-aryl ether core resists hydration. At neutral pH, the pyridine ring is uncharged, limiting solubility.
Primary Risk Hygroscopicity (DMSO absorbs water from air, potentially degrading the compound over time).Precipitation upon dilution from DMSO stock.[2][3]

*Note: Exact aqueous solubility depends on ionic strength and temperature, but should be treated as low at neutral pH.

The pH Switch: Leveraging the Pyridine Nitrogen

The critical handle for aqueous solubility is the pyridine nitrogen .

  • pKa ≈ 5.2 : At neutral pH (7.4), the molecule is predominantly neutral (uncharged) and hydrophobic.

  • Acidic pH (< 4.0) : The pyridine nitrogen accepts a proton (H⁺), becoming a pyridinium cation. This charge drastically increases water solubility by enabling ion-dipole interactions.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My compound crashes out immediately when I dilute my DMSO stock into PBS."

Diagnosis: This is the classic "Solvent Shock" phenomenon. Rapidly introducing a hydrophobic species from a high-solubility environment (DMSO) into a high-polarity/high-salt environment (PBS) forces the molecules to aggregate before they can disperse.

Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous. Create an intermediate step (e.g., 1:10 dilution in a solvent/water mix) if concentration allows.

  • Vortex During Addition: Never add the stock to a static buffer. Vortex the buffer while slowly adding the DMSO stock dropwise.

  • Reduce Salt Initially: High salt concentrations (like in PBS) salt-out organic compounds. Dilute into water or low-salt media first, then adjust salt concentration.

Issue 2: "Can I use acid to dissolve it directly in water without DMSO?"

Diagnosis: Yes, but with caveats regarding biological compatibility.

Solution: Because of the pyridine ring, you can prepare a stock in 0.1 M HCl or 1% Acetic Acid .

  • Pros: Eliminates DMSO toxicity concerns in sensitive cell lines.

  • Cons: The solution will be acidic. You must ensure that adding this stock to your assay media does not drop the final pH below the tolerance of your biological system.

Issue 3: "My DMSO stock frozen at -20°C has crystals. Is it spoiled?"

Diagnosis: Likely not. DMSO freezes at 19°C. The "crystals" are likely just frozen solvent, or the compound crystallizing out due to the temperature drop.

Solution:

  • Thaw Completely: Warm the vial to 37°C.

  • Vortex Vigorously: Ensure the solution is perfectly homogeneous.

  • Visual Inspection: Hold the vial up to a light source. If you see "swirls" or "schlieren" lines, it is not fully mixed.

Part 3: Validated Protocols

Protocol A: Standard DMSO Stock Preparation

Best for: High-throughput screening, general storage.

  • Weighing: Weigh the target mass of this compound.

  • Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock.

    • Formula: Volume (mL) = Mass (mg) / [MW (201.22) × Concentration (M)]

  • Dissolution: Add sterile, anhydrous DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

Protocol B: The "Step-Down" Dilution Method

Best for: Preventing precipitation in cell culture media.[2]

This workflow minimizes the thermodynamic shock of dilution.

DilutionProtocol Stock DMSO Stock (e.g., 10 mM) Intermediate Intermediate Dilution (1:10 in Media/Buffer) *Vortex Immediately* Stock->Intermediate Dropwise Addition Final Final Assay Well (e.g., 10 µM, <1% DMSO) Stock->Final Direct Addition (High Risk) Intermediate->Final Serial Dilution Precipitation Risk: Precipitation Final->Precipitation If mixing is poor

Figure 1: Step-Down Dilution Workflow to mitigate solubility shock.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the maximum DMSO concentration cells can tolerate? A: Most mammalian cells tolerate up to 0.5% (v/v) DMSO. Primary neurons and stem cells are more sensitive; aim for <0.1% . Always run a "vehicle control" (DMSO only) to normalize data.

Q: Is this compound light sensitive? A: As a benzyl alcohol derivative with a pyridine ether, it is susceptible to photo-oxidation over long periods. Store stocks in amber vials or wrap in foil.

Q: Can I sonicate the solution if it doesn't dissolve? A: Yes. Sonication (water bath) at 37°C is highly effective and safe for this compound. Avoid probe sonicators which can cause local overheating and degradation.

References

  • CymitQuimica . 2-(3-Pyridinyloxy)benzenemethanol - Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH) . Solubility of Hydrophobic Compounds in Aqueous Solution. PMC5662057. Retrieved from

  • Gaylord Chemical . Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

  • BenchChem . Managing Low Aqueous Solubility of Hydrophobic Compounds. Retrieved from

Sources

troubleshooting low yields in Appel reaction of pyridine benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Appel Reaction on Pyridine Benzyl Alcohols

Executive Summary

Subject: Optimization of Yields in Halogenation of Pyridin-yl-methanols via Appel Reaction. Primary Challenges: Nucleophilic interference by the pyridine nitrogen, product instability (self-alkylation), and water solubility during workup. Core Recommendation: Unlike standard benzyl alcohols, pyridine analogues often require isolation as hydrohalide salts to prevent polymerization. If the Appel reaction (


) consistently fails, the Thionyl Chloride method is the industry-standard alternative for this specific substrate class.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify the failure mode using the logic flow below.

Troubleshooting Start Start: Low Yield Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckStability Is Product Stable in Solution? CheckSM->CheckStability Yes (SM gone) DryReagents Action: Dry Solvents/Reagents. Check Stoichiometry. CheckSM->DryReagents No (SM remains) CheckWorkup Is Product Lost in Aqueous Layer? CheckStability->CheckWorkup Yes SelfAlkylation Diagnosis: Self-Alkylation/Polymerization. Action: Isolate as HX Salt. CheckStability->SelfAlkylation No (Tars/Solids form) SolubilityIssue Diagnosis: Product is Water Soluble. Action: Switch to Non-Aqueous Workup. CheckWorkup->SolubilityIssue Yes (Low Mass Recovery) TPPO_Issue Issue: TPPO Contamination. Action: ZnCl2 Precipitation or Polymer-Bound PPh3. CheckWorkup->TPPO_Issue No (Impure Product)

Figure 1: Decision matrix for diagnosing yield loss in pyridine benzyl alcohol halogenations.

Part 2: Technical Deep Dive & Troubleshooting

The "Self-Alkylation" Trap (Product Instability)

The Issue: Pyridyl alkyl halides (especially 2- and 4-isomers) are unstable as free bases. The nucleophilic pyridine nitrogen of one molecule attacks the electrophilic alkyl halide of another, leading to intermolecular polymerization (tars) or dimerization.

  • Symptom: Reaction looks clean by TLC/HPLC, but turns into a black gum upon concentration or standing.

  • Solution: Do not isolate the free base. Convert the product immediately to its Hydrohalide Salt (HCl or HBr) or keep it in solution for the next step.

    • Protocol Adjustment: Add anhydrous HX (e.g., 1M HCl in ether) immediately after reaction completion to precipitate the stable salt.

The "Water Solubility" Trap (Workup Loss)

The Issue: Unlike phenyl benzyl halides, pyridine derivatives are polar and basic. If you perform a standard aqueous wash (to remove TPPO or salts), the pyridine product may protonate and partition into the aqueous phase, leading to massive yield loss.

  • Symptom: High conversion, but <10% mass recovery after extraction.

  • Solution: Non-Aqueous Workup. [1][2]

    • Avoid water entirely. Use precipitation methods to remove Triphenylphosphine Oxide (TPPO) or use polymer-supported reagents.

Nucleophilic Interference

The Issue: The pyridine nitrogen can compete with the alcohol oxygen for the phosphonium intermediate (


), potentially stalling the reaction or forming 

-phosphonium salts.
  • Solution: Ensure the reaction is performed at

    
     initially. If interference persists, pre-complexing the pyridine nitrogen with a Lewis acid is possible but rarely necessary if reagents are added slowly.
    

Part 3: Optimized Protocols

Method A: The "Salt Isolation" Appel Protocol (Recommended)

Best for: Unstable products where isolation is required.

  • Setup: Dissolve Pyridine Benzyl Alcohol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DCM (
    
    
    
    M). Cool to
    
    
    .
  • Addition: Add

    
     (1.5 equiv) dissolved in DCM dropwise over 30 mins. Slow addition prevents exotherms that trigger polymerization.
    
  • Reaction: Stir at

    
     to RT. Monitor by TLC.[1][3]
    
  • Workup (Crucial):

    • Do NOT wash with water.

    • Concentrate the mixture to

      
       volume.
      
    • Add anhydrous

      
        (diethyl ether) or Hexane vigorously. TPPO will precipitate; the product (if free base) usually stays in solution or oils out.
      
    • Filter off the TPPO solid.[3][4][5]

    • To the filtrate, add 2.0 equiv of HCl (4M in Dioxane) dropwise.

    • The Product-HCl salt will precipitate as a white/off-white solid. Filter and dry under vacuum.[2]

    • Result: Stable salt, free of TPPO.

Method B: TPPO Removal via Zinc Chloride ( )

Best for: When the product must be kept as a free base.

If you cannot form the salt, you must remove TPPO chemically without chromatography (which can degrade sensitive pyridines).

  • Run Appel reaction in Ethanol (or switch solvent to EtOH after evaporation).

  • Add

    
     (2.0 equiv vs 
    
    
    
    )
    .
  • Stir at RT for 2 hours. A complex of

    
     will precipitate.[6]
    
  • Filter the solid.[4] The filtrate contains your product.

  • Note: Ensure your pyridine product does not complex with Zn (check a small aliquot).

Part 4: Data & Reagent Selection

Table 1: Reagent Comparison for Pyridinylmethanol Halogenation

Reagent SystemSuitabilityProsCons

Good Neutral conditions; good for acid-sensitive groups.TPPO removal is difficult; Atom economy is poor.

Excellent Best for Iodides; Imidazole buffers acidity.Imidazole removal requires care.

(Thionyl Chloride)
Industry Std Forms stable HCl salt directly; Volatile byproducts (

).
Acidic conditions (not for acid-sensitive substrates).
Polymer-Supported

High Yield Easy workup (filtration); High purity.[7]Expensive; Slower reaction kinetics (heterogeneous).

Part 5: Frequently Asked Questions (FAQ)

Q: My product turns black on the rotavap. What happened? A: You likely isolated the free base of a chloromethylpyridine. It self-alkylated. Fix: Isolate as the hydrochloride salt or use the crude solution immediately in the next step (e.g., nucleophilic substitution).

Q: Can I use Acetone/Reflux? A: Avoid heating pyridine benzyl halides if possible. Higher temperatures accelerate the quaternary ammonium salt formation (self-destruction). Keep it cold (


 to RT).

Q: I need the free base for the next step. How do I handle the salt? A: Store the stable HCl salt. Just before the next reaction, liberate the free base in situ by adding a stoichiometric amount of base (e.g.,


, 

) directly in the reaction vessel of the subsequent step.

References

  • Appel, R. (1975).[8] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[8] Angewandte Chemie International Edition, 14(12), 801–811.[8] Link

  • Bates, R. H., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Spiteller, M., et al. (2013). "Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives." Beilstein Journal of Organic Chemistry, 9, 974–982. Link

  • ChemicalBook. (n.d.). "Synthesis of 2-(chloromethyl)pyridine hydrochloride." ChemicalBook Protocols. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of [2-(Pyridin-3-yloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of [2-(Pyridin-3-yloxy)phenyl]methanol: A Comparative Analysis

As a Senior Application Scientist, this guide provides a detailed analysis of the ¹H NMR spectrum of this compound. This document moves beyond a simple recitation of spectral data, offering a predictive analysis grounded in fundamental principles and compared against related structural motifs. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the spectrum of this and similar complex molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound combines three key fragments: a 1,2-disubstituted benzene ring, a 3-substituted pyridine ring, and a benzylic alcohol moiety. The ether linkage between the two aromatic rings is a critical feature, influencing the electronic environment and, consequently, the chemical shifts of nearby protons.

A full structural assignment requires considering the electronic effects of each substituent. The hydroxylmethyl group (-CH₂OH) is an ortho-, para-directing activator, while the pyridin-3-yloxy group acts as an electron-withdrawing group through induction but can donate electron density via resonance. The nitrogen atom in the pyridine ring significantly deshields adjacent protons.

Below is the annotated structure of this compound, with protons labeled for the subsequent spectral discussion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add a small amount of TMS (internal standard, δ 0.00) prep2->prep3 prep4 Transfer solution to a clean NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, tune, and shim the spectrometer acq1->acq2 acq3 Acquire the ¹H NMR spectrum (e.g., 16-32 scans) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS peak (0 ppm) proc3->proc4 proc5 Integrate peaks proc4->proc5

Caption: Standard workflow for ¹H NMR analysis.

Detailed Steps:

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. CDCl₃ is a common choice for many organic molecules. [1] * Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm). [2] * Transfer the resulting solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the magnetic field to ensure homogeneity and optimize resolution.

    • Acquire the free induction decay (FID) data. Typically, 16 to 32 scans are sufficient for a sample of this concentration on a 400 MHz instrument.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

Conclusion

The ¹H NMR spectrum of this compound is complex, featuring distinct regions for the benzylic alcohol protons and overlapping multiplets for the two aromatic rings. A thorough analysis, combining predicted chemical shifts, splitting patterns, and integration, allows for a confident structural assignment. This guide provides a robust framework for such an analysis, emphasizing the comparison with known spectral data of related structural fragments and the integration of complementary analytical techniques for unambiguous characterization.

References

  • The Royal Society of Chemistry. (2021).
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Contents. RSC Publishing.
  • University of Wisconsin-Platteville. (n.d.).
  • University of California, Los Angeles. (n.d.). Typical Proton and C-13 Chemical Shift Values.
  • Imperial College London. (n.d.). Chemical shifts.
  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) 1H NMR spectrum.
  • SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of phenyl(pyridin-2-yl)methanol. PubMed Central.
  • ChemicalBook. (n.d.). 3-Pyridinemethanol(100-55-0) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem.
  • precisionFDA. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-.
  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • Doc Brown's Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm.
  • Apollo Scientific. (n.d.). [3-(Pyridin-3-yl)phenyl]methanol.

Sources

Navigating the Labyrinth of Kinase Inhibitor Fragmentation: A Comparative Guide to the Mass Spectra of Erlotinib, Gefitinib, and Lapatinib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working in oncology, the precise identification and quantification of tyrosine kinase inhibitors (TKIs) are paramount. Mass spectrometry stands as the gold standard for this task, yet the interpretation of fragmentation data can be a complex endeavor. This guide provides an in-depth, comparative analysis of the electrospray ionization (ESI) mass spectrometry fragmentation patterns of three critical epidermal growth factor receptor (EGFR) inhibitors: Erlotinib (CAS 875454-50-5), Gefitinib, and Lapatinib. By understanding the core fragmentation pathways, analysts can develop more robust and specific detection methods.

Introduction to the Quinazoline Core and its Significance

Erlotinib, Gefitinib, and Lapatinib, while targeting similar signaling pathways, possess distinct structural modifications that lead to unique and predictable fragmentation patterns under collision-induced dissociation (CID). All three share a central quinazoline scaffold, a bicyclic aromatic heterocycle that is crucial for their binding affinity to the ATP pocket of the EGFR kinase domain. However, the substituents at the 4, 6, and 7 positions of this core dictate the primary fragmentation routes, providing a roadmap for their differentiation and selective detection in complex biological matrices.

Erlotinib: A Step-by-Step Fragmentation Analysis

Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) typically forms a protonated molecule [M+H]⁺ at an m/z of 394.18 in positive ion ESI mode.[1][2] Its fragmentation is characterized by the systematic loss of its side chains, providing a clear and predictable spectral output.

Key Fragmentation Pathways of Erlotinib

The most abundant and analytically significant product ion for Erlotinib is observed at m/z 278.09 .[1][3][4] This fragment is the result of the neutral loss of one of the 2-methoxyethoxy side chains followed by the cleavage of the second ether linkage. A less prominent, though still significant, fragment is often seen at m/z 336.14 , corresponding to the initial loss of a single 2-methoxyethoxy group.[2]

The stability of the quinazoline core coupled with the anilino-substituent drives this fragmentation. The ether linkages of the side chains are the most labile bonds under CID conditions. The initial protonation likely occurs on one of the nitrogen atoms of the quinazoline ring, which facilitates the subsequent cleavage events.

Erlotinib_Fragmentation cluster_structs Proposed Structures parent Erlotinib [M+H]⁺ m/z 394.18 frag1 Fragment 1 [M+H - C₄H₈O₂]⁺ m/z 306.12 parent->frag1 -88 Da (Loss of Methoxyethoxy) frag2 Fragment 2 [M+H - C₄H₈O₂ - C₂H₄O]⁺ m/z 278.09 (Major Product Ion) parent->frag2 Overall Transition 394.2 → 278.1 frag1->frag2 -28 Da (Loss of Ethylene) parent_struct [Structure of Protonated Erlotinib] frag2_struct [Structure of m/z 278 ion]

Caption: Proposed fragmentation pathway of Erlotinib [M+H]⁺.

Comparative Analysis: Gefitinib and Lapatinib Fragmentation

To fully appreciate the nuances of Erlotinib's fragmentation, a comparison with its counterparts, Gefitinib and Lapatinib, is instructive.

Gefitinib: The Signature Morpholine Cleavage

Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) presents a protonated molecule [M+H]⁺ at m/z 447.16 .[5] Its fragmentation pattern is dominated by the cleavage of the morpholinopropoxy side chain. The most characteristic and abundant product ion is found at m/z 128.1 , which corresponds to the protonated 3-morpholinopropyl fragment.[6][7] This occurs due to a charge-remote fragmentation, where the stable, protonated morpholine-containing fragment is readily formed and expelled.

Gefitinib_Fragmentation cluster_trans Primary MRM Transition parent Gefitinib [M+H]⁺ m/z 447.16 frag_core Quinazoline Core Fragment m/z 320.05 parent->frag_core - C₇H₁₄NO (Side Chain Loss) frag_sidechain 3-Morpholinopropyl Cation m/z 128.1 (Major Product Ion) parent->frag_sidechain - C₁₅H₁₀ClFN₂O₂ (Core Loss) transition 447.2 → 128.1 Lapatinib_Fragmentation parent Lapatinib [M+H]⁺ m/z 581.14 frag1 Fragment 1 [M+H - C₇H₆F]⁺ m/z 473.10 (Loss of Fluorobenzyl) parent->frag1 -108 Da frag2 Fragment 2 [M+H - C₇H₆FO - C₅H₁₀NO₂S]⁺ m/z 365.08 (Major Product Ion) parent->frag2 Overall Transition 581.1 → 365.1

Caption: Key fragmentation pathway of Lapatinib [M+H]⁺.

Performance Comparison: A Tabular Summary

The distinct fragmentation patterns allow for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The choice of precursor and product ions is critical for minimizing matrix interference and maximizing signal-to-noise.

CompoundCAS NumberPrecursor Ion [M+H]⁺ (m/z)Major Product Ion(s) (m/z)Key Neutral LossRationale for MRM Selection
Erlotinib 875454-50-5 (Free Base)394.2278.1Loss of methoxyethoxy side chainsHighly specific transition, low background
Gefitinib 184475-35-2447.2128.1Loss of the quinazoline coreVery intense and characteristic side-chain fragment
Lapatinib 231277-92-2581.1365.1Loss of the 3-fluorobenzyloxy groupStable and abundant core fragment ion

Experimental Protocols

Achieving reliable and reproducible data requires meticulous attention to the analytical methodology. The following protocol outlines a robust starting point for the analysis of these TKIs in a biological matrix such as human plasma.

Sample Preparation: Protein Precipitation
  • Objective: To remove proteins from plasma samples which can interfere with LC-MS/MS analysis.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon inject Injection recon->inject lc UPLC Separation (C18 Column) inject->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Q1: Precursor Ion Selection esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Monitoring (MRM) cid->ms2 detector Detector ms2->detector

Caption: General workflow for TKI analysis in plasma.

Liquid Chromatography Parameters
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B over 3-5 minutes, hold for 1 minute, and then re-equilibrate.

  • Column Temperature: 40°C

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Collision Gas: Argon

  • MRM Transitions: As listed in the summary table. Collision energy should be optimized for each transition to maximize product ion intensity.

Conclusion: From Fragmentation to Insight

The structural differences between Erlotinib, Gefitinib, and Lapatinib, though subtle in some respects, give rise to highly diagnostic fragmentation patterns in mass spectrometry. Erlotinib's fragmentation is driven by the loss of its ether-linked side chains, Gefitinib's by the formation of a stable morpholinium-containing ion, and Lapatinib's by the cleavage of its fluorobenzyl ether linkage. By leveraging a deep understanding of these fragmentation mechanisms, researchers can develop highly specific and robust LC-MS/MS methods for their accurate quantification. This guide serves as a foundational resource for navigating the analytical challenges posed by this important class of therapeutic agents, ultimately enabling more precise and reliable data in the critical field of cancer research.

References

  • PubChem. Lapatinib. National Center for Biotechnology Information. [Link]

  • Patel, D. P., et al. (2017). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.
  • Wang, C., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS ONE. [Link]

  • PubChem. Erlotinib. National Center for Biotechnology Information. [Link]

  • Kalyani, K., et al. (2015). Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma.
  • Bissada, N., et al. (2020). Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib. Drug Metabolism and Disposition. [Link]

  • Mohamed, R., et al. (2018). Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Journal of Analytical & Bioanalytical Techniques.
  • Marko-Varga, G., et al. (2013). Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib...
  • Rochat, B., et al. (2007). Analysis of erlotinib and its metabolites in rat tissue sections by MALDI quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry.
  • Teng, X. W., et al. (2010). Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS).
  • Singh, S. S., et al. (2013). Mass spectrum of erlotinib hydrochloride obtained in LC-MS = TOF study.
  • Sticozzi, C., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lee, H., et al. (2012). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics.
  • Kim, T. Y., et al. (2021). Matrix-assisted laser desorption ionization - mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non-small-cell lung cancer mouse xenograft model. Cancer Reports.
  • Zhang, J., et al. (2020). (A) Chemical structure of gefitinib and assigned atomic numbers. (B) Full-scan mass spectrum of gefitinib...

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [2-(Pyridin-3-yloxy)phenyl]methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical and chemical research, the responsible management of chemical reagents is a cornerstone of a safe and ethical laboratory practice. The disposal of novel compounds, such as [2-(Pyridin-3-yloxy)phenyl]methanol, for which extensive safety data may not be readily available, requires a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental stewardship within your research team. By understanding the chemical principles that underpin these procedures, you can ensure the safe handling and disposal of this and other new chemical entities.

Hazard Analysis: A Predictive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard analysis must be conducted by examining its constituent chemical moieties: the pyridine ring and the substituted benzyl alcohol.

  • Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and irritating to the skin, eyes, and respiratory tract.[1] Exposure can lead to a range of symptoms, from headaches and dizziness to more severe effects on the liver, kidneys, and central nervous system.[2][3][4] Therefore, all waste containing this compound should be treated as hazardous.[1]

  • Benzyl Alcohol Moiety: Benzyl alcohol is a combustible liquid with low acute toxicity.[5][6] However, it can cause irritation to the skin and eyes.[5][7][8] High concentrations of alcohol-containing waste are typically managed as hazardous due to flammability.[9][10]

Based on this analysis, this compound should be handled as a hazardous substance with potential for irritation, toxicity, and flammability.

Personal Protective Equipment (PPE): An Essential Barrier

A robust PPE protocol is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements when handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or Viton® for pyridine-like properties).[1] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.To prevent skin contact and absorption. Pyridine can be absorbed through the skin.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes of the chemical.
Body Protection A standard laboratory coat worn fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[11][12]To prevent the inhalation of any vapors or aerosols.

Spill Management: A Plan for Unforeseen Events

In the event of a spill, a swift and organized response is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately notify personnel in the area and evacuate if the spill is significant.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed above.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11]

  • Collection: Carefully collect the absorbent material into a sealable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations and should never be discharged down the drain or into regular trash.[11]

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Management Collect 1. Collect Waste (neat compound, solutions, contaminated materials) Segregate 2. Segregate as Non-Halogenated Organic Waste Collect->Segregate Containerize 3. Use a Compatible Waste Container (Glass or HDPE) Segregate->Containerize Label 4. Attach Hazardous Waste Label Containerize->Label Store 5. Store in Satellite Accumulation Area (SAA) Label->Store Request 6. Request EHS Waste Pickup Store->Request Transport 7. EHS Transports to Central Facility Request->Transport Dispose 8. Final Disposal via High-Temperature Incineration Transport->Dispose

Caption: Workflow for the proper disposal of this compound.

Detailed Procedural Steps:

  • Waste Collection: All materials that have come into contact with this compound, including residual solid, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected as hazardous waste.[1]

  • Waste Segregation: This compound should be segregated as a non-halogenated organic waste. It is crucial to avoid mixing it with incompatible materials such as strong oxidizing agents, strong acids, or chlorinated solvents.[12]

  • Containerization: Use a designated, chemically compatible waste container, such as a glass or high-density polyethylene (HDPE) bottle, with a secure screw-top cap.[11]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the full chemical name, "this compound," and an accurate list of all other components and their approximate percentages.

  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) in your laboratory.[10] This area should be away from ignition sources and incompatibles.

  • Request Pickup: Once the container is full, or if you are discontinuing the use of the chemical, submit a request for waste pickup to your institution's EHS department.

  • Transportation: Trained EHS personnel will collect the waste from your laboratory and transport it to a central hazardous waste facility.

  • Final Disposal: The recommended and most common method for the final disposal of pyridine-containing waste is high-temperature incineration.[13] This process ensures the complete destruction of the hazardous components.

By adhering to this comprehensive disposal plan, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reflecting the highest standards of scientific responsibility.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • BenchChem. (2025).
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Benzyl Alcohol. CAMEO Chemicals.
  • Wikipedia. (2024). Benzyl alcohol.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Australian Industrial Chemicals Introduction Scheme. (2015).
  • Chem Specialist. (n.d.).
  • Earth911. (2025).
  • Loba Chemie. (2021).
  • Penta. (2024).
  • Carl ROTH. (2020).
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • InsideEPA.com. (2004).
  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine.
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Retrosynthesis Analysis

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[2-(Pyridin-3-yloxy)phenyl]methanol
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[2-(Pyridin-3-yloxy)phenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.